4-(N-propylmethanesulfonamido)benzoic acid
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Overview
Description
4-(N-propylmethanesulfonamido)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a propylmethanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-propylmethanesulfonamido)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and propylamine.
Sulfonation: Propylamine is first reacted with methanesulfonyl chloride to form N-propylmethanesulfonamide.
Coupling Reaction: The N-propylmethanesulfonamide is then coupled with benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(N-propylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
4-(N-propylmethanesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-propylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylmethanesulfonamido group can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-methylmethanesulfonamido)benzoic acid
- 4-(N-ethylmethanesulfonamido)benzoic acid
- 4-(N-butylmethanesulfonamido)benzoic acid
Uniqueness
4-(N-propylmethanesulfonamido)benzoic acid is unique due to its specific propyl substitution, which can influence its physical, chemical, and biological properties. This substitution can affect solubility, reactivity, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
Properties
IUPAC Name |
4-[methylsulfonyl(propyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-12(17(2,15)16)10-6-4-9(5-7-10)11(13)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYSBMQLJVIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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